

In-Depth Technical Guide: Solubility of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

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Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

Cat. No.: B15544324

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a widely used reagent in organic synthesis, particularly in the Mitsunobu reaction. Understanding the solubility of ADDP is critical for its effective handling, reaction optimization, and purification in various solvent systems.

Core Data Presentation: Quantitative Solubility of ADDP

The following table summarizes the available quantitative and qualitative solubility data for ADDP in various solvents.

Solvent	Chemical Formula	Type	Solubility	Temperature (°C)	Citation
Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	10 mg/mL	Not Specified	[1]
Ethanol	C ₂ H ₅ OH	Polar Protic	1 mg/mL	Not Specified	[1]
DMF:PBS (pH 7.2) (1:5)	N/A	Aqueous Buffer	0.16 mg/mL	Not Specified	[1]
Tetrahydrofuran (THF)	C ₄ H ₈ O	Polar Aprotic	Soluble	Not Specified	[2]
Diethyl Ether	(C ₂ H ₅) ₂ O	Nonpolar	Soluble	Not Specified	[2]
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble	Not Specified	[3]
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	Slightly Soluble	Not Specified	[3]
Water	H ₂ O	Polar Protic	Slightly Soluble	Not Specified	[4]
Petroleum Ether	N/A	Nonpolar	Insoluble	Not Specified	[3]

Experimental Protocols: Determining ADDP Solubility

While specific experimental protocols for determining the solubility of ADDP are not extensively detailed in the public domain, a standard and reliable method is the shake-flask method followed by quantitative analysis. This method is a well-established technique for determining the equilibrium solubility of a solid in a solvent.

Principle

A surplus of the solid compound (ADDP) is equilibrated with a specific solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved ADDP is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Detailed Methodology: Shake-Flask Method with HPLC Analysis

This protocol outlines the steps for determining the solubility of ADDP in an organic solvent at a specified temperature (e.g., 25 °C).

1. Materials and Equipment:

- 1,1'-(Azodicarbonyl)dipiperidine (ADDP), pure solid
- Solvent of interest (e.g., Ethanol, HPLC grade)
- Volumetric flasks
- Analytical balance
- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Autosampler vials
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of ADDP (e.g., 20 mg) to a sealed vial containing a known volume of the solvent (e.g., 5 mL). The excess solid ensures that the solution becomes saturated.

- Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure equilibrium is achieved.^{[5][6]}
- Sample Filtration:
 - After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter (0.45 µm) into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.
- Preparation of Calibration Standards:
 - Prepare a stock solution of ADDP of a known concentration in the same solvent.
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations that are expected to bracket the solubility of ADDP.
- HPLC Analysis:
 - Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase that provides good separation and peak shape for ADDP.
 - The UV detector wavelength should be set to the maximum absorbance of ADDP.
 - Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the filtered saturated solution of ADDP.

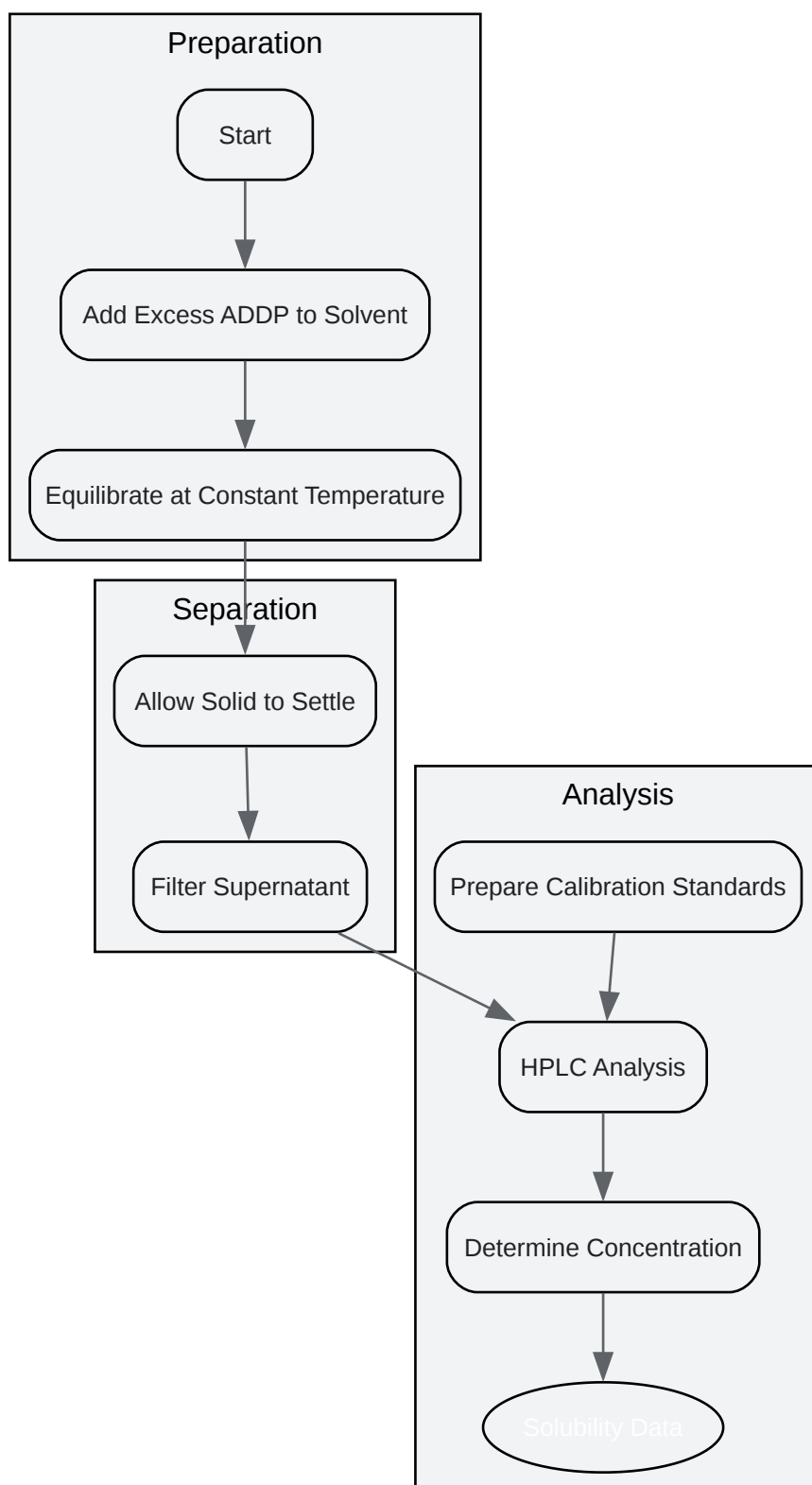
3. Data Analysis:

- Determine the concentration of ADDP in the filtered saturated solution by interpolating its peak area from the calibration curve.
- The resulting concentration represents the solubility of ADDP in the specific solvent at the tested temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of ADDP.

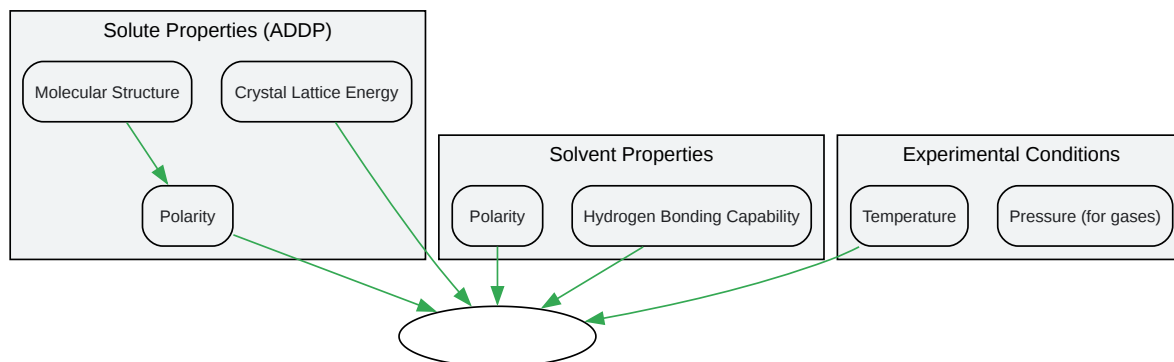


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Caption: Workflow for ADDP solubility determination.

Logical Relationship of Solubility Factors

This diagram outlines the primary factors that influence the solubility of a solid organic compound like ADDP.



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Caption: Factors influencing ADDP solubility.

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